molecular formula C19H19N3O4 B2878464 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 877810-15-6

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2878464
CAS No.: 877810-15-6
M. Wt: 353.378
InChI Key: AXMSBOZBNIMJPA-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound with a unique structure that includes both pyrimidine and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the phenol and ethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol
  • 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
  • 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol

Uniqueness

What sets 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-25-14-8-9-15(16(23)10-14)18-17(11-21-19(20)22-18)26-13-6-4-12(24-2)5-7-13/h4-11,23H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSBOZBNIMJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=C(C=C3)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327923
Record name 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662037
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877810-15-6
Record name 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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